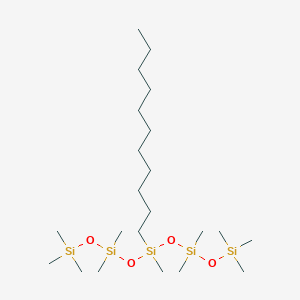
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane is a siloxane compound with the molecular formula C11H34O4Si5. It is known for its unique structure, which includes multiple silicon-oxygen bonds. This compound is often used in various industrial applications due to its stability and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane typically involves the hydrolysis and condensation of organosilicon compounds. One common method is the hydrolysis of chlorosilanes followed by condensation to form the siloxane bonds. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the hydrolysis and condensation processes .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler siloxane compounds.
Substitution: It can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted siloxanes. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its biocompatibility makes it useful in the development of biomaterials and medical devices.
Medicine: It is explored for drug delivery systems due to its stability and ability to form biocompatible coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane involves its interaction with various molecular targets. Its siloxane backbone allows it to form stable interactions with other molecules, enhancing its effectiveness in applications such as coatings and drug delivery. The pathways involved include the formation of hydrogen bonds and van der Waals interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylpentasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylhexasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
Uniqueness
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane stands out due to its unique combination of thermal stability, hydrophobicity, and biocompatibility. These properties make it particularly suitable for applications in harsh environments and in the development of biocompatible materials .
Eigenschaften
CAS-Nummer |
526201-34-3 |
|---|---|
Molekularformel |
C22H56O4Si5 |
Molekulargewicht |
525.1 g/mol |
IUPAC-Name |
bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-methyl-undecylsilane |
InChI |
InChI=1S/C22H56O4Si5/c1-13-14-15-16-17-18-19-20-21-22-31(12,25-29(8,9)23-27(2,3)4)26-30(10,11)24-28(5,6)7/h13-22H2,1-12H3 |
InChI-Schlüssel |
RLAAANJNMDPUDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC[Si](C)(O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


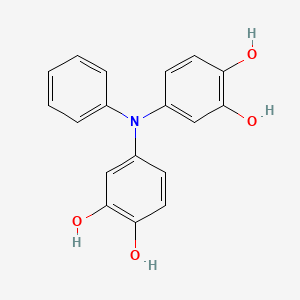
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)
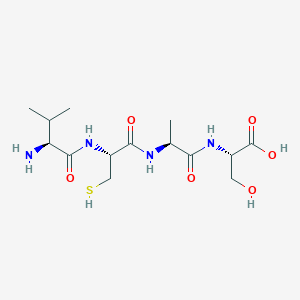
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
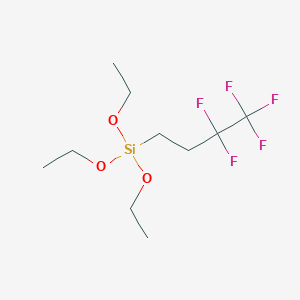
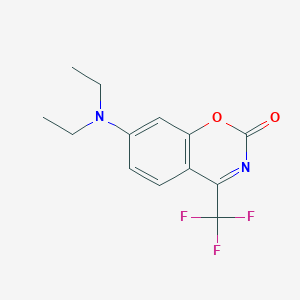
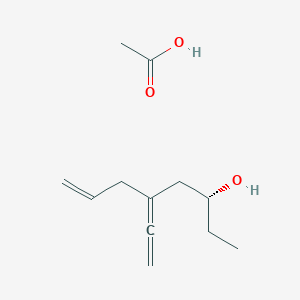
![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)

